molecular formula C25H26N2O2 B12176020 1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide

1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide

Cat. No.: B12176020
M. Wt: 386.5 g/mol
InChI Key: KHCSDZBXNBKGRP-UHFFFAOYSA-N
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Description

1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzhydryl group: This step may involve nucleophilic substitution reactions.

    Attachment of the 4-methoxybenzyl group: This can be done using reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-azetanecarboxamide: Lacks the 4-methoxybenzyl group.

    N~3~-(4-methoxybenzyl)-3-azetanecarboxamide: Lacks the benzhydryl group.

    1-benzhydryl-N~3~-(4-methoxyphenyl)-3-azetanecarboxamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-benzhydryl-N~3~-(4-methoxybenzyl)-3-azetanecarboxamide is unique due to the presence of both the benzhydryl and 4-methoxybenzyl groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzhydryl-N-[(4-methoxyphenyl)methyl]azetidine-3-carboxamide

InChI

InChI=1S/C25H26N2O2/c1-29-23-14-12-19(13-15-23)16-26-25(28)22-17-27(18-22)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,22,24H,16-18H2,1H3,(H,26,28)

InChI Key

KHCSDZBXNBKGRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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